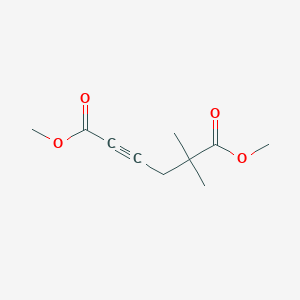
Dimethyl 5,5-dimethylhex-2-ynedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5,5-dimethylhex-2-ynedioate is an organic compound with the molecular formula C₁₀H₁₄O₄ and a molecular weight of 198.216 g/mol . It is a dimethyl ester derivative of 5,5-dimethylhex-2-ynedioic acid. This compound is known for its unique structure, which includes a triple bond and ester functional groups, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 5,5-dimethylhex-2-ynedioate can be synthesized through various methods. One common synthetic route involves the esterification of 5,5-dimethylhex-2-ynedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5-dimethylhex-2-ynedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5-dimethylhex-2-ynedioic acid.
Reduction: Formation of 5,5-dimethylhex-2-ynediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 5,5-dimethylhex-2-ynedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 5,5-dimethylhex-2-ynedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further chemical reactions. The triple bond in the compound makes it a reactive intermediate in cycloaddition reactions, such as the Diels-Alder reaction .
Comparison with Similar Compounds
Similar Compounds
Dimethyl acetylenedicarboxylate: Similar in structure but lacks the dimethyl groups on the hex-2-yne backbone.
Methyl propiolate: Contains a similar ester functional group but has a different carbon backbone.
Uniqueness
Dimethyl 5,5-dimethylhex-2-ynedioate is unique due to its specific structure, which includes both ester groups and a triple bond. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations .
Properties
CAS No. |
90171-34-9 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
dimethyl 5,5-dimethylhex-2-ynedioate |
InChI |
InChI=1S/C10H14O4/c1-10(2,9(12)14-4)7-5-6-8(11)13-3/h7H2,1-4H3 |
InChI Key |
FZWGUNVXZYEVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CC(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


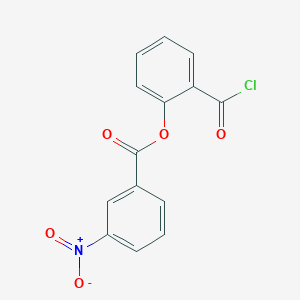
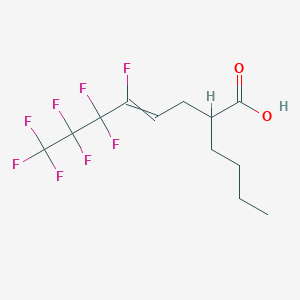
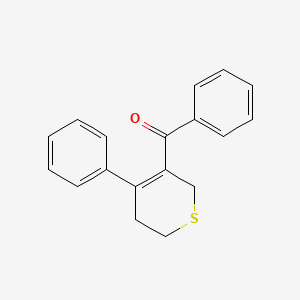

![N-({2-[(Furan-2-yl)methoxy]phenyl}methylidene)hydroxylamine](/img/structure/B14373653.png)


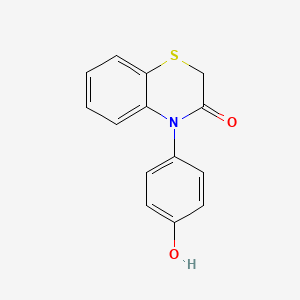
![N-[(4-tert-Butylphenyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B14373682.png)

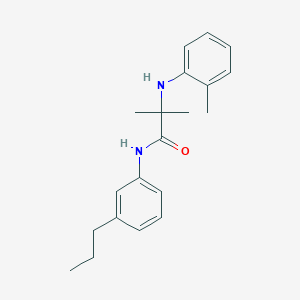
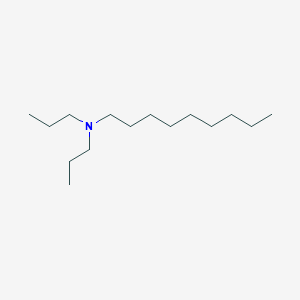
![5,6,7,8-Tetrahydro-4H-thieno[2,3-b]indole](/img/structure/B14373716.png)

